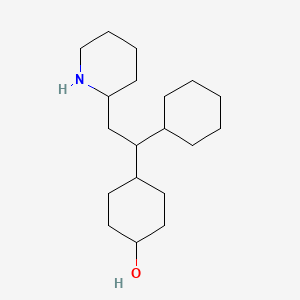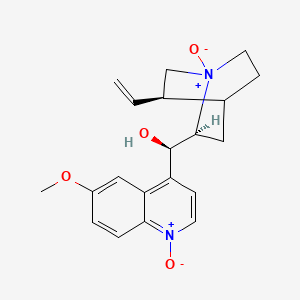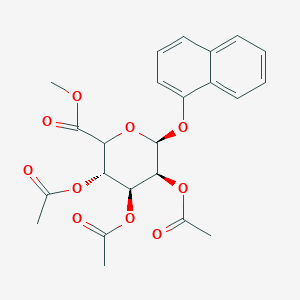
Deaminoethyl Fluvoxamine β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deaminoethyl Fluvoxamine β-D-Glucuronide (DFBG) is a novel compound that has recently been developed as a potential therapeutic agent for the treatment of major depressive disorder (MDD). DFBG is a derivative of the antidepressant fluvoxamine, and is believed to act as a serotonin reuptake inhibitor (SSRI), which is the most commonly prescribed class of antidepressants. DFBG has been shown to have a high affinity for the serotonin transporter (SERT) and is thought to be more potent than fluvoxamine in its antidepressant effects. In addition to its potential use in the treatment of MDD, DFBG has also been studied for its potential applications in the field of neuroscience research.
Wirkmechanismus
Deaminoethyl Fluvoxamine β-D-Glucuronide is believed to act as a serotonin reuptake inhibitor (SSRI). This means that it binds to the serotonin transporter (SERT) and prevents the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the amount of serotonin available in the synaptic cleft, which increases the activity of serotonin receptors in the postsynaptic neuron. This ultimately leads to the antidepressant effects of Deaminoethyl Fluvoxamine β-D-Glucuronide.
Biochemical and Physiological Effects
Deaminoethyl Fluvoxamine β-D-Glucuronide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase the levels of serotonin in the brain, which is thought to be responsible for its antidepressant effects. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which are believed to be involved in the regulation of mood and behavior. Finally, Deaminoethyl Fluvoxamine β-D-Glucuronide has been shown to have an anxiolytic effect, which is thought to be due to its ability to block the reuptake of serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
Deaminoethyl Fluvoxamine β-D-Glucuronide has been used in a variety of laboratory experiments exploring the role of serotonin in the brain. One of the main advantages of using Deaminoethyl Fluvoxamine β-D-Glucuronide in these experiments is its potency as an SSRI. Deaminoethyl Fluvoxamine β-D-Glucuronide has a high affinity for the serotonin transporter (SERT) and is believed to be more potent than fluvoxamine in its antidepressant effects. However, one of the main limitations of using Deaminoethyl Fluvoxamine β-D-Glucuronide in laboratory experiments is its lack of specificity. Deaminoethyl Fluvoxamine β-D-Glucuronide has been shown to interact with other serotonin receptors, which could potentially lead to inaccurate or misleading results.
Zukünftige Richtungen
There are a number of potential future directions for research on Deaminoethyl Fluvoxamine β-D-Glucuronide. One area of research that could be explored is the potential for Deaminoethyl Fluvoxamine β-D-Glucuronide to be used as an adjunctive therapy. This would involve combining Deaminoethyl Fluvoxamine β-D-Glucuronide with other medications or therapies to enhance its antidepressant effects. Another area of research that could be explored is the use of Deaminoethyl Fluvoxamine β-D-Glucuronide in the treatment of other psychiatric disorders, such as anxiety disorders and bipolar disorder. Finally, further research could be conducted to explore the potential for Deaminoethyl Fluvoxamine β-D-Glucuronide to be used as a neuroprotective agent, as it has been shown to have neuroprotective effects in animal models.
Synthesemethoden
Deaminoethyl Fluvoxamine β-D-Glucuronide is synthesized from fluvoxamine through a two-step process. The first step involves the conversion of fluvoxamine to the corresponding N-deaminoethyl-fluvoxamine intermediate. This is accomplished through the reaction of fluvoxamine with a strong base such as sodium hydroxide. The second step involves the reaction of the N-deaminoethyl-fluvoxamine intermediate with β-D-glucuronide, which results in the formation of Deaminoethyl Fluvoxamine β-D-Glucuronide.
Wissenschaftliche Forschungsanwendungen
Deaminoethyl Fluvoxamine β-D-Glucuronide has been studied for its potential applications in the field of neuroscience research. It has been shown to be a potent inhibitor of the serotonin transporter (SERT), and thus has been used in a variety of studies exploring the role of serotonin in the brain. For example, Deaminoethyl Fluvoxamine β-D-Glucuronide has been used to investigate the role of serotonin in the regulation of anxiety and depression-like behaviors in animal models. It has also been used to study the effects of serotonin on learning and memory, as well as its role in the regulation of appetite.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Deaminoethyl Fluvoxamine β-D-Glucuronide involves the conversion of Fluvoxamine to its glucuronide derivative followed by the removal of the aminoethyl group.", "Starting Materials": [ "Fluvoxamine", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Triethylamine (TEA)", "Ethyl chloroformate", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol", "Acetone", "Diethyl ether" ], "Reaction": [ "Fluvoxamine is reacted with glucuronic acid in the presence of DCC, DMAP, and TEA to form Fluvoxamine β-D-Glucuronide.", "The aminoethyl group of Fluvoxamine β-D-Glucuronide is then removed by reacting it with ethyl chloroformate and TEA to form Deaminoethyl Fluvoxamine β-D-Glucuronide.", "The product is then purified by precipitation with NaBH4 and acidification with HCl followed by neutralization with NaOH.", "The final product is obtained by recrystallization from methanol, acetone, and diethyl ether." ] } | |
CAS-Nummer |
89035-93-8 |
Produktname |
Deaminoethyl Fluvoxamine β-D-Glucuronide |
Molekularformel |
C₁₉H₂₄F₃NO₈ |
Molekulargewicht |
451.39 |
Synonyme |
1-O-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]-β-D-gluco-_x000B_pyranuronic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)





![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)
